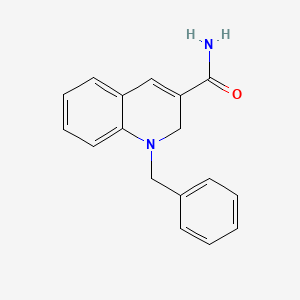
1-Benzyl-1,2-dihydroquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-1,2-dihydroquinoline-3-carboxamide is a compound belonging to the quinoline family, which is known for its diverse biological activities. Quinoline derivatives have been extensively studied for their potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-1,2-dihydroquinoline-3-carboxamide typically involves the reaction of 1-benzyl-1,2-dihydroquinoline with a suitable carboxylating agent. One common method involves the use of benzylamine and 2-chloroquinoline-3-carboxylic acid under basic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve scalable and efficient methodologies, such as the use of flow chemistry or metal-catalyzed reactions. These methods ensure high yields and purity of the final product .
化学反応の分析
Types of Reactions: 1-Benzyl-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, often using reagents like sodium ethoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium ethoxide, benzylamine.
Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which may exhibit different biological activities .
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
作用機序
The mechanism of action of 1-Benzyl-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets, such as acetylcholinesterase. By inhibiting this enzyme, the compound increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s disease .
類似化合物との比較
2-Oxo-1,2-dihydroquinoline-3-carboxamide: Known for its potent acetylcholinesterase inhibitory activity.
1,4-Dihydroquinoline-3-carboxylates: These compounds are synthesized via a sequence of hydride shift, dealkylation, and cyclization processes.
(S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide: Evaluated for its inhibitory activity against monoamine oxidase and acetylcholinesterase.
Uniqueness: 1-Benzyl-1,2-dihydroquinoline-3-carboxamide stands out due to its specific structural features and its potential as a therapeutic agent for neurodegenerative diseases. Its unique ability to inhibit acetylcholinesterase with high potency makes it a valuable compound for further research and development .
特性
CAS番号 |
85749-96-8 |
|---|---|
分子式 |
C17H16N2O |
分子量 |
264.32 g/mol |
IUPAC名 |
1-benzyl-2H-quinoline-3-carboxamide |
InChI |
InChI=1S/C17H16N2O/c18-17(20)15-10-14-8-4-5-9-16(14)19(12-15)11-13-6-2-1-3-7-13/h1-10H,11-12H2,(H2,18,20) |
InChIキー |
BTGLRZTWAFVWOJ-UHFFFAOYSA-N |
正規SMILES |
C1C(=CC2=CC=CC=C2N1CC3=CC=CC=C3)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


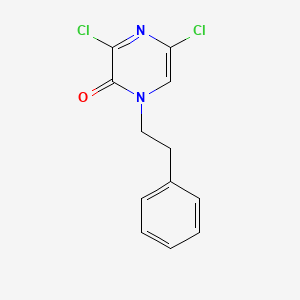
![2-[(2,5-Difluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-ol](/img/structure/B11849891.png)
![3H-Diazirine, 3-bromo-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B11849897.png)
![[4-(7-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetic acid](/img/structure/B11849903.png)
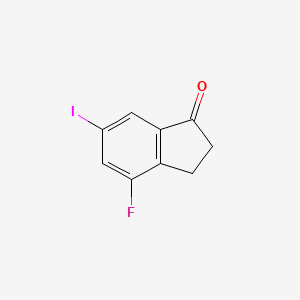
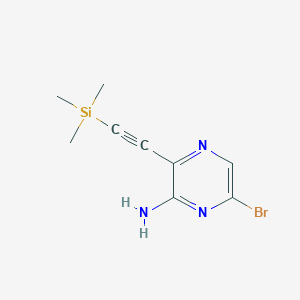

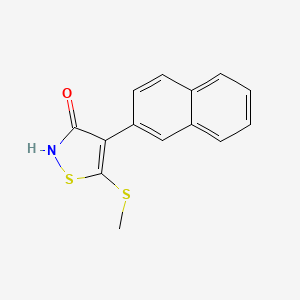

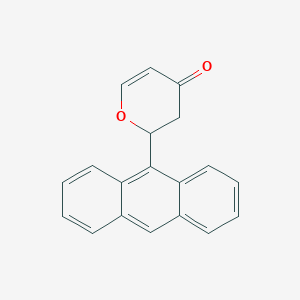

![2-(1H-Naphtho[2,3-d][1,2,3]triazol-1-yl)cyclohexanone](/img/structure/B11849935.png)
![8-Bromo-6H-benzo[c]chromen-6-one](/img/structure/B11849939.png)
![2-Naphthalenol, 1-[[(3-fluorophenyl)imino]methyl]-](/img/structure/B11849948.png)
